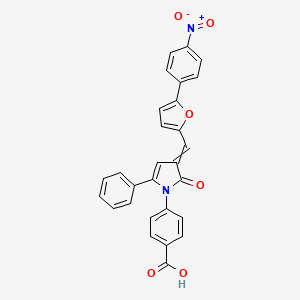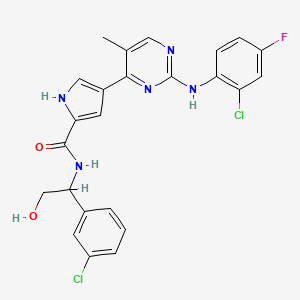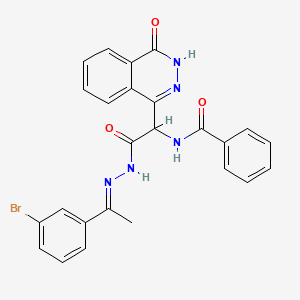
4E1RCat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a pyrrole ring and subsequent functionalization to introduce various substituents. The final product is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 23.85 mg/mL, which facilitates its use in various experimental setups .
化学反应分析
Types of Reactions
4E1RCat primarily undergoes interactions that inhibit the assembly of the eIF4F complex. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through binding interactions .
Common Reagents and Conditions
The compound is often used in combination with other reagents such as doxorubicin in experimental setups to study its synergistic effects in cancer therapy . The typical conditions involve its dissolution in DMSO and subsequent application to cell cultures or animal models.
Major Products Formed
The primary outcome of this compound’s interaction is the inhibition of cap-dependent translation, leading to reduced levels of proteins that are crucial for cancer cell survival and proliferation .
科学研究应用
4E1RCat has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of cap-dependent translation in cancer cells, thereby exploring its potential as a therapeutic agent.
Drug Resistance: Research has shown that this compound can reverse chemoresistance in tumor models, making it a valuable tool in studying drug resistance mechanisms.
作用机制
4E1RCat exerts its effects by binding to eIF4E, thereby preventing its interaction with eIF4G and 4E-BP1. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation . By blocking this process, this compound reduces the synthesis of proteins that are critical for cell growth and survival, particularly in cancer cells .
相似化合物的比较
Similar Compounds
4EGI-1: Another inhibitor of the eIF4E:eIF4G interaction, which also disrupts cap-dependent translation.
Uniqueness
This compound is unique in its dual inhibition of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions, making it a versatile tool for studying the regulation of translation initiation. Its ability to reverse chemoresistance and its applications in proteostasis research further distinguish it from other similar compounds .
属性
分子式 |
C28H18N2O6 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
4-[3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33) |
InChI 键 |
BBQRBOIMSKMFFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762321.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762331.png)
![3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10762342.png)
![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762349.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate](/img/structure/B10762354.png)
![4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid](/img/structure/B10762356.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B10762369.png)
![1-azabicyclo[2.2.2]octan-3-yl N-[(3-fluorophenyl)-(3,4,5-trifluorophenyl)methyl]carbamate](/img/structure/B10762371.png)
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride](/img/structure/B10762377.png)


![2,2-dimethylpropanoyloxymethyl (7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762390.png)
![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)
